molecular formula C14H16F3NO3 B13010820 benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate CAS No. 911298-13-0

benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B13010820
CAS No.: 911298-13-0
M. Wt: 303.28 g/mol
InChI Key: NSRYBKKCIAXQKZ-NWDGAFQWSA-N
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Description

IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate , which precisely defines its stereochemistry and substituent arrangement. The piperidine ring serves as the core structure, with the following functional groups:

  • A benzyloxycarbonyl (Cbz) group at position 1, formed via esterification of the piperidine nitrogen.
  • A hydroxyl (-OH) group at position 4.
  • A trifluoromethyl (-CF₃) group at position 2.

The molecular formula is C₁₄H₁₆F₃NO₃ , corresponding to a molecular weight of 303.28 g/mol . The SMILES notation, O=C(N1C@@HCC@@HCC1)OCC2=CC=CC=C2 , encodes the absolute stereochemistry at positions 2 (R) and 4 (S).

Property Value Source
CAS Number (racemic) 911298-13-0
CAS Number (2R,4S) 2060042-88-6
Molecular Formula C₁₄H₁₆F₃NO₃
Molecular Weight 303.28 g/mol
SMILES O=C(N1C@@HCC@@HCC1)OCC2=CC=CC=C2

Stereochemical Considerations and Configuration Analysis

The compound contains two stereocenters at positions 2 and 4 of the piperidine ring, leading to four possible stereoisomers. The specified (2R,4S) configuration is critical for its physicochemical and biological properties. The cis relationship between the hydroxyl and trifluoromethyl groups (on adjacent carbons) imposes specific conformational constraints, influencing reactivity and intermolecular interactions.

The distinction between relative (e.g., "cis") and absolute (R/S) configurations is exemplified by the two CAS numbers:

  • 911298-13-0 : Refers to the racemic mixture or relative stereochemistry.
  • 2060042-88-6 : Specifies the enantiopure (2R,4S) form.

X-ray crystallography or chiral chromatography is typically required to resolve these configurations, though such data are not publicly disclosed in the reviewed sources.

Properties

CAS No.

911298-13-0

Molecular Formula

C14H16F3NO3

Molecular Weight

303.28 g/mol

IUPAC Name

benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H16F3NO3/c15-14(16,17)12-8-11(19)6-7-18(12)13(20)21-9-10-4-2-1-3-5-10/h1-5,11-12,19H,6-9H2/t11-,12+/m0/s1

InChI Key

NSRYBKKCIAXQKZ-NWDGAFQWSA-N

Isomeric SMILES

C1CN([C@H](C[C@H]1O)C(F)(F)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C(CC1O)C(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Formation of the Piperidine Ring and Introduction of Trifluoromethyl Group

  • The piperidine ring is commonly formed via cyclization reactions starting from appropriate amino acid derivatives or cyclic imides.
  • The trifluoromethyl group is introduced either by using trifluoromethylated precursors or by direct trifluoromethylation reactions using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3).
  • Stereoselective control at the 2-position is often achieved by using chiral auxiliaries or catalysts.

Stereoselective Hydroxylation at the 4-Position

  • The 4-hydroxy substituent is introduced via stereoselective oxidation or reduction steps.
  • One approach involves the use of aldol-type reactions or enolate chemistry on cyclic imides or piperidine precursors to set the 4-position stereochemistry.
  • For example, crossed aldol reactions of CF3-containing cyclic imides have been reported to yield stereoselective products with defined stereochemistry at the 4-position.

Formation of the Benzyl Carbamate Protecting Group

  • The nitrogen atom of the piperidine ring is protected as a benzyl carbamate (Cbz) by reaction with benzyl chloroformate under basic conditions.
  • This step is typically performed after ring formation and functional group installation to protect the amine during subsequent transformations.

Alternative Synthetic Routes and Coupling Strategies

  • Patent literature describes multi-step synthetic routes involving coupling of intermediates with coupling reagents such as HCTU, HATU, or EDCI in aprotic solvents (e.g., dichloromethane, DMF) with bases like N,N-diisopropylamine to form amide or carbamate bonds.
  • Hydrolysis of ester intermediates using lithium hydroxide in aqueous 1,4-dioxane is employed to obtain carboxylic acid derivatives, which can then be converted to the benzyl carbamate.
  • Fluorination steps using reagents like diethylaminosulfur trifluoride (DAST) at low temperatures (-20°C) may be used to introduce fluorine substituents or modify hydroxyl groups to fluorides when required.
Step Reagents/Conditions Notes
Piperidine ring formation Cyclization of amino acid derivatives Control of ring size and substitution
Trifluoromethyl introduction TMSCF3, CF3I, or trifluoromethylated precursors Requires inert atmosphere, low temp
Hydroxylation at C-4 Aldol reaction or stereoselective oxidation Use of chiral catalysts or auxiliaries
Benzyl carbamate formation Benzyl chloroformate, base (e.g., DIPEA) Performed in aprotic solvents
Ester hydrolysis LiOH in 1,4-dioxane/H2O Mild conditions to avoid racemization
Fluorination (if applicable) DAST at -20°C For selective fluorination
  • The stereochemistry and purity of the final compound are confirmed by NMR spectroscopy, including chiral HPLC or chiral SFC to resolve enantiomers.
  • Mass spectrometry confirms molecular weight (303.28 g/mol).
  • Infrared spectroscopy and elemental analysis support functional group presence and composition.
  • The stereochemical configuration (2R,4S) is often verified by X-ray crystallography or comparison with known standards.
Synthetic Step Key Reagents/Conditions Outcome/Notes
Starting material preparation Chiral amino acid derivatives Sets stereochemistry
Piperidine ring cyclization Cyclization agents, base Formation of six-membered ring
Trifluoromethyl group addition TMSCF3 or CF3I, catalyst Introduction of CF3 at C-2
Stereoselective hydroxylation Aldol reaction, chiral catalyst Hydroxyl group at C-4 with (S) config
Carbamate protection Benzyl chloroformate, base Protects nitrogen
Ester hydrolysis LiOH, 1,4-dioxane/H2O Converts esters to acids if needed
Purification Silica gel chromatography Isolation of pure stereoisomer
  • The stereochemical purity of benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is crucial for its biological activity, necessitating stereoselective synthesis routes.
  • Biocatalytic methods have been explored as greener alternatives to metal-catalyzed trifluoromethylation, though traditional methods remain prevalent due to scalability.
  • Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry significantly impacts yield and stereoselectivity.
  • The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets.

Neurological Disorders

Research indicates that compounds with similar structures may act as muscarinic receptor antagonists, which are promising candidates for treating neurological disorders such as Alzheimer's disease and schizophrenia. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its efficacy as a therapeutic agent .

Antidepressant Activity

Studies have suggested that derivatives of piperidine compounds can exhibit antidepressant-like effects. The specific stereochemistry of this compound may play a crucial role in modulating neurotransmitter systems involved in mood regulation .

Synthetic Methodologies

The synthesis of this compound involves several key steps that highlight its utility as a building block in organic synthesis.

Synthetic Routes

A common synthetic pathway includes the following steps:

  • Formation of the piperidine core through cyclization reactions.
  • Introduction of the trifluoromethyl group via electrophilic fluorination methods.
  • Esterification to yield the final benzyl ester product.

These synthetic strategies not only facilitate the production of this compound but also allow for the modification of its structure to explore structure-activity relationships in drug design .

Mechanism of Action

The mechanism of action of benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group confers distinct electronic and steric properties compared to alkyl or aryl substituents, influencing binding affinity and pharmacokinetics .

Biological Activity

Benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, with the CAS number 911298-13-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₄H₁₆F₃N₃O₃
Molecular Weight299.29 g/mol
StructureBenzyl group with a trifluoromethyl substituent on a piperidine ring
SolubilitySoluble in organic solvents

Research indicates that this compound may exhibit its biological effects through interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit certain enzymes, which may contribute to its therapeutic effects:

  • Cyclooxygenase (COX) Inhibition : The compound has been evaluated for its ability to inhibit COX enzymes, which are critical in inflammatory processes. Inhibition of COX-2 was observed, suggesting potential anti-inflammatory properties.
  • Acetylcholinesterase Inhibition : Some derivatives related to this compound have demonstrated acetylcholinesterase inhibitory activity, which is relevant for neurodegenerative diseases such as Alzheimer's.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeTest SystemResultReference
Anti-inflammatoryRAW 264.7 cellsSignificant inhibition of NO production
AnticancerVarious cancer cell linesModerate to high activity against specific lines
Acetylcholinesterase InhibitionEnzymatic assaysIC50 values in the low micromolar range

Case Study 1: Anti-inflammatory Effects

A study conducted on RAW 264.7 macrophage cells demonstrated that this compound significantly inhibited the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. The results indicated a dose-dependent effect, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results showed that it exhibited moderate cytotoxicity and prompted further exploration into its mechanism of action and structure-activity relationships.

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